

"structure-activity relationship of morpholine-containing compounds"

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Compound of Interest

Compound Name: 4-(2-Piperidin-2-ylethyl)morpholine

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An In-depth Technical Guide to the Structure-Activity Relationship of Morpholine-Containing Compounds

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, render it a "privileged scaffold" for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing compounds across various therapeutic areas. We will delve into the causal relationships behind synthetic modifications and their impact on biological activity, supported by detailed experimental protocols, data-driven case studies, and visual workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of the morpholine scaffold in their discovery programs.

The Morpholine Scaffold: Physicochemical Properties and Significance in Drug Design

The morpholine moiety is a saturated heterocyclic ring with the chemical formula $O(CH_2)_4NH$. Its prevalence in drug design is not coincidental but is rooted in a unique combination of

properties that make it an ideal building block for optimizing pharmacokinetic and pharmacodynamic profiles.

- **Physicochemical Properties:** The presence of the oxygen atom introduces polarity and enhances water solubility, which can improve the aqueous solubility of a parent molecule. The nitrogen atom typically acts as a base (pKa of a protonated morpholine is ~8.5), allowing for salt formation and further modulation of solubility and formulation properties.
- **Metabolic Stability:** The cyclic ether linkage is generally resistant to metabolic degradation, contributing to an improved in vivo half-life of drug candidates.
- **Synthetic Tractability:** The secondary amine of the morpholine ring provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.
- **"Privileged" Scaffold Status:** The morpholine ring is considered a "privileged scaffold" because it is a structural motif that can bind to a variety of biological targets with high affinity. This versatility has led to its incorporation into a wide array of approved drugs and clinical candidates targeting different receptors and enzymes.

Core Principles of Morpholine SAR: A Mechanistic Overview

The biological activity of a morpholine-containing compound is profoundly influenced by the nature and position of substituents on the morpholine ring itself and the manner in which it is connected to the larger molecular scaffold.

Substitution on the Morpholine Nitrogen

The nitrogen atom is the most common point of attachment for the morpholine ring to the rest of the molecule. The nature of this linkage is a critical determinant of activity.

- **Amide and Sulfonamide Linkages:** These are frequently used to connect the morpholine to aromatic or heteroaromatic systems. These linkages can act as hydrogen bond donors and acceptors, facilitating interactions with target proteins.

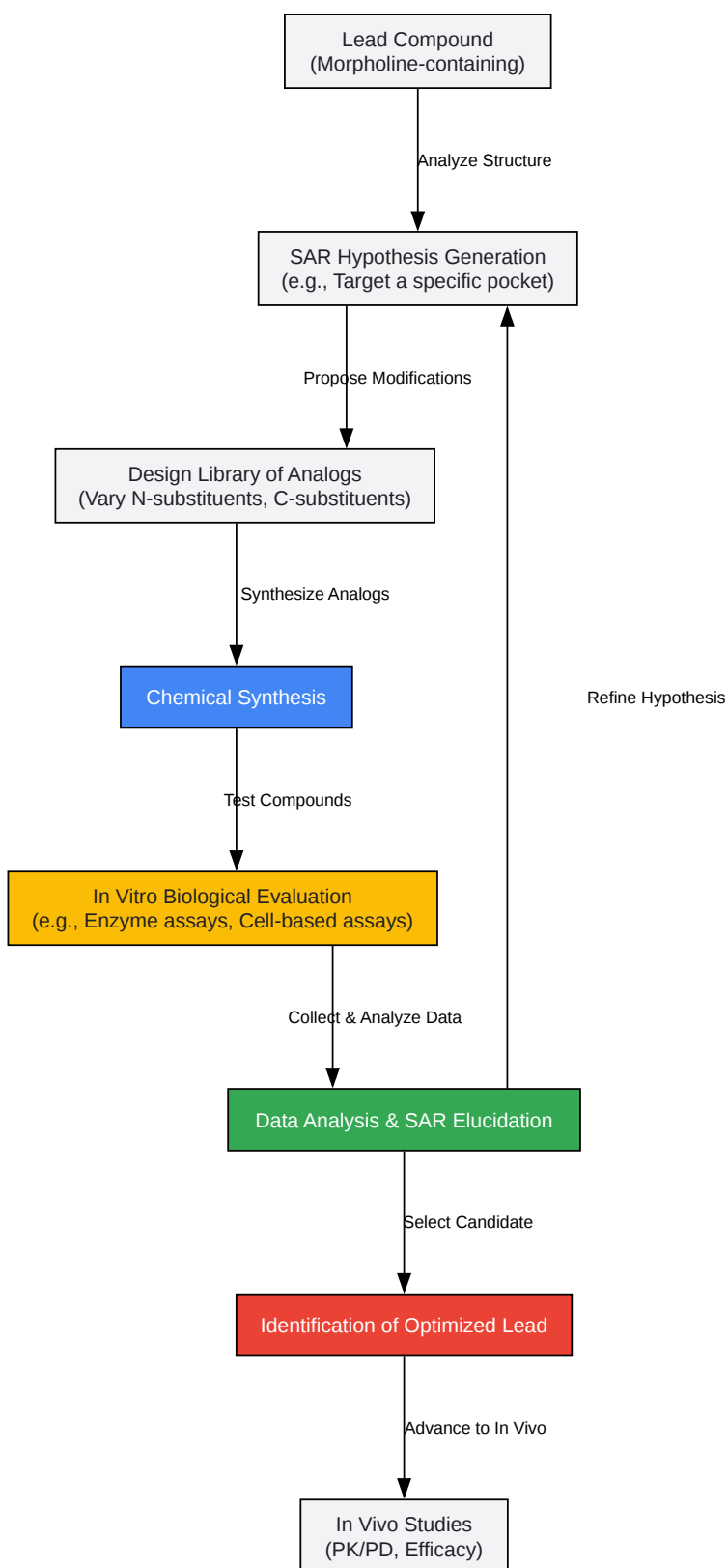
- **Direct Arylation/Alkylation:** Direct attachment to aryl or alkyl groups can position the morpholine ring to occupy specific hydrophobic pockets within a binding site.

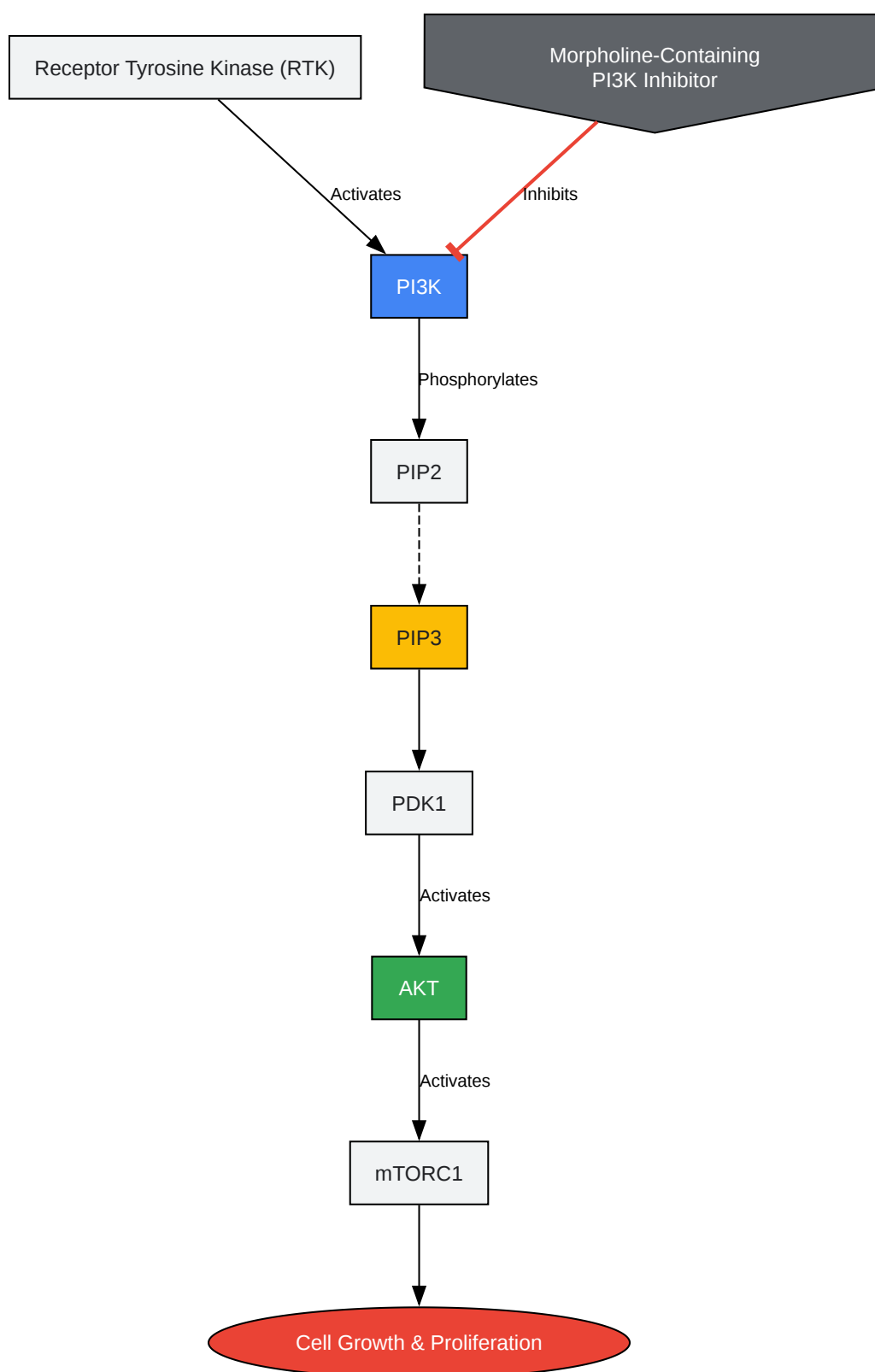
Substitution on the Morpholine Carbon Atoms

While less common than N-substitution, modification of the carbon backbone of the morpholine ring can have a significant impact on SAR.

- **Stereochemistry:** The introduction of chiral centers on the morpholine ring can lead to stereospecific interactions with the target, often resulting in one enantiomer being significantly more active than the other. For example, in the development of PI3K inhibitors, the stereochemistry of methyl groups on the morpholine ring was found to be crucial for potency and selectivity.
- **Gem-Dimethyl Substitution:** The introduction of gem-dimethyl groups adjacent to the ring oxygen or nitrogen can induce a specific ring conformation and improve metabolic stability by blocking potential sites of oxidation.

The following diagram illustrates the general workflow for a typical SAR study involving morpholine-containing compounds.



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